molecular formula HO B1209748 Oxidanyl CAS No. 3352-57-6

Oxidanyl

Cat. No. B1209748
CAS RN: 3352-57-6
M. Wt: 17.007 g/mol
InChI Key: TUJKJAMUKRIRHC-UHFFFAOYSA-N
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Description

Hydroxyl is an oxygen hydride, an oxygen radical and a member of reactive oxygen species.
The univalent radical OH. Hydroxyl radical is a potent oxidizing agent.

Scientific Research Applications

Oxidative Stress and Aging

The free radical theory of aging suggests that oxidants play a significant role in the aging process. Oxidants, including reactive oxygen species (ROS), are implicated in causing cellular damage, thereby contributing to the aging phenomenon. The study of oxidants and their impact on biological systems has expanded significantly, encompassing fields such as radiation biology, genetics, and molecular biology. Research indicates that managing oxidative stress might help in mitigating age-related deterioration (Beckman & Ames, 1998).

Oxidative DNA Damage

Oxidatively generated damage to nucleic acids, particularly DNA, is a critical area of study. Oxidative radicals and non-radical oxygen species can induce a variety of modifications in DNA, leading to potential cellular malfunction or diseases. Standardizing the nomenclature for oxidized DNA bases and understanding the mechanisms of DNA degradation are pivotal for research in this domain (Cadet et al., 2012).

Antioxidant Enzyme Upregulation

The monoamine oxidase B (MAO B) inhibitor, (--)Deprenyl, is known for upregulating the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in various body tissues. This upregulation is believed to contribute to systemic anti-aging effects and possibly extend the lifespan of experimental animals (Kitani et al., 2002).

Synthetic Antioxidant Mimics

There's significant research into creating synthetic mimics of glutathione peroxidase (GPx), a crucial antioxidant enzyme. Synthetic organoselenium compounds, like ebselen, have been shown to mimic GPx's activity, providing a protective effect against oxidative damage in both in vitro and in vivo settings. The development of these compounds could lead to new antioxidant and anti-inflammatory agents (Bhabak & Mugesh, 2010).

Oxidase-Mimicking Nanozymes

Recently, engineered nanostructures exhibiting oxidase-mimetic activity have garnered attention. These "nanozymes" are being explored for their potential biomedical applications in biosensing, antibacterial treatments, and cancer therapy. The precise tuning of their activity and understanding their catalytic mechanisms are crucial for further advancements in this field (Chong, Liu, & Ge, 2021).

properties

CAS RN

3352-57-6

Product Name

Oxidanyl

Molecular Formula

HO

Molecular Weight

17.007 g/mol

IUPAC Name

λ1-oxidane

InChI

InChI=1S/HO/h1H

InChI Key

TUJKJAMUKRIRHC-UHFFFAOYSA-N

SMILES

[OH]

Canonical SMILES

[OH]

synonyms

Hydroxyl Radical

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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